THIQ

概要

説明

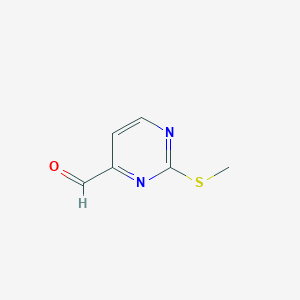

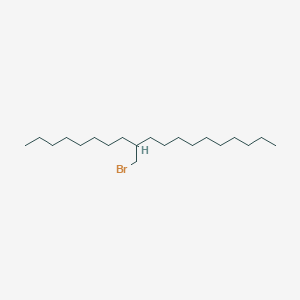

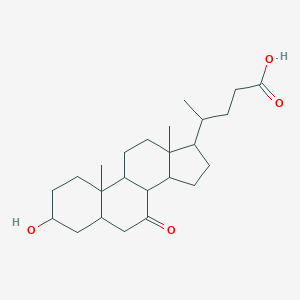

テトラヒドロイソキノリンは、化学式C₉H₁₁Nを持つ有機化合物です。これは、第二級アミンに分類され、イソキノリンの還元により得られます。テトラヒドロイソキノリンは無色の粘性液体であり、ほとんどの有機溶媒と混和します。 テトラヒドロイソキノリン骨格は、多くの生物活性化合物や薬剤に見られます .

2. 製法

合成経路と反応条件

テトラヒドロイソキノリンを合成するための最も初期の方法の1つは、1911年にピクテとシュペンラーによって記述されました。 この方法は、フェニルエチルアミンとジメトキシメタンを100°Cで水性塩酸の存在下で反応させ、40%の収率でテトラヒドロイソキノリンを与えるものです . 後の改変により、ジメトキシメタンをアルデヒドに置き換えて、置換されたテトラヒドロイソキノリンを生成しました .

工業的製造方法

テトラヒドロイソキノリンの工業的製造は、しばしばイソキノリンの触媒的還元を含みます。 このプロセスは通常、高圧および高温条件下でパラジウムまたは白金などの金属触媒を使用し、水素化を実現します .

3. 化学反応の分析

反応の種類

テトラヒドロイソキノリンは、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件

酸化: 過酸化水素とセレン酸。

還元: パラジウムまたは白金などの金属触媒。

置換: 塩酸などの強酸。

生成される主な生成物

酸化: 対応するニトロン。

還元: デカヒドロイソキノリン。

置換: テトラヒドロイソキノリンの塩。

4. 科学研究への応用

テトラヒドロイソキノリンとその誘導体は、さまざまな生物活性を持ち、さまざまな分野で使用されています。

科学的研究の応用

Tetrahydroisoquinoline and its derivatives have diverse biological activities and are used in various fields:

作用機序

テトラヒドロイソキノリンは、さまざまな分子標的や経路と相互作用することにより、その効果を発揮します。 例えば、エンドルフィン受容体のアゴニストとして作用し、それらを刺激し、神経伝達物質の活性を潜在的に影響を与える可能性があります . この相互作用は、神経変性疾患や中毒の研究において重要です .

6. 類似化合物の比較

類似化合物

イソキノリン: テトラヒドロイソキノリンが由来する母化合物。

デカヒドロイソキノリン: テトラヒドロイソキノリンの完全に水素化された誘導体。

ノルサルソリノール: テトラヒドロイソキノリンの神経毒性誘導体。

独自性

テトラヒドロイソキノリンは、その構造の多様性と、その誘導体が示す幅広い生物活性により、ユニークです。 さまざまな生物活性化合物を形成する能力は、医薬品化学における貴重な足場となっています .

生化学分析

Biochemical Properties

THIQ interacts with various enzymes, proteins, and other biomolecules. It is known to amplify the effects of dopamine, a neurotransmitter associated with pleasure and reward . This interaction suggests that this compound may play a significant role in biochemical reactions related to mood regulation and reward response.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by acting on dopamine receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . This binding can influence enzyme activity and gene expression, although the specifics of these interactions are still being explored.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific details about its stability, degradation, and long-term effects on cellular function are still being researched, it is known that this compound can have lasting impacts on the cells it interacts with .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects and potential toxicities at high doses are still being studied, it is clear that dosage plays a significant role in the impact of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The specifics of how this compound localization or accumulation is influenced by these factors are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

One of the earliest methods for synthesizing tetrahydroisoquinoline was described by Pictet and Spengler in 1911. This method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding tetrahydroisoquinoline in 40% yield . Later modifications replaced dimethoxymethane with aldehydes to produce substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production of tetrahydroisoquinoline often involves catalytic hydrogenation of isoquinoline. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the hydrogenation .

化学反応の分析

Types of Reactions

Tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Reduction: It can be further hydrogenated to produce decahydroisoquinoline.

Substitution: Tetrahydroisoquinoline can form salts with strong acids due to its weakly basic properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Metal catalysts such as palladium or platinum.

Substitution: Strong acids like hydrochloric acid.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Salts of tetrahydroisoquinoline.

類似化合物との比較

Similar Compounds

Isoquinoline: The parent compound from which tetrahydroisoquinoline is derived.

Decahydroisoquinoline: A fully hydrogenated derivative of tetrahydroisoquinoline.

Norsalsolinol: A neurotoxic derivative of tetrahydroisoquinoline.

Uniqueness

Tetrahydroisoquinoline is unique due to its structural versatility and the wide range of biological activities exhibited by its derivatives. Its ability to form various bioactive compounds makes it a valuable scaffold in medicinal chemistry .

特性

IUPAC Name |

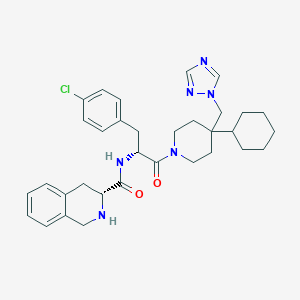

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various this compound derivatives rather than detailing the specific spectroscopic data of the unsubstituted this compound molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of this compound derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of this compound binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on this compound derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the this compound scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of this compound derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of this compound derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of this compound derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of this compound derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of this compound analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol this compound) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of this compound derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the this compound scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。